

Application Notes and Protocols: N-Boc Protection of 3-Amino-6-chloropyridazine

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Compound of Interest

Compound Name: 3-(N-Boc-amino)-6-chloropyridazine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-Boc protection of 3-amino-6-chloropyridazine, a key step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol is based on established laboratory procedures, ensuring reliability and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. The N-Boc protection of 3-amino-6-chloropyridazine yields tert-butyl (6-chloropyridazin-3-yl)carbamate, a versatile intermediate for further functionalization in drug discovery and development. This protocol outlines a standard procedure using di-tert-butyl dicarbonate (Boc_2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Reaction Scheme

The overall reaction involves the nucleophilic attack of the amino group of 3-amino-6-chloropyridazine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. DMAP acts as a catalyst to accelerate the reaction.

Caption: General reaction scheme for the N-Boc protection.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the N-Boc protection of 3-amino-6-chloropyridazine.

Materials and Reagents:

- 3-Amino-6-chloropyridazine
- Di-tert-butyl dicarbonate (Boc_2O)
- 4-(Dimethylamino)pyridine (DMAP)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel (for column chromatography)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or argon inlet
- Standard laboratory glassware

- Rotary evaporator
- Chromatography column

Procedure:

- To a solution of 3-amino-6-chloropyridazine (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added di-tert-butyl dicarbonate (Boc_2O , 1.2 equiv).
- 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv) is then added to the mixture.
- The reaction mixture is stirred at room temperature for 12 hours under a nitrogen or argon atmosphere.
- Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting residue is redissolved in ethyl acetate (EtOAc).
- The organic solution is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO_3) solution and brine.
- The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated in vacuo.
- The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 30% EtOAc/hexanes).
- Fractions containing the desired product are combined and the solvent is evaporated to afford tert-butyl (6-chloropyridazin-3-yl)carbamate as a solid.

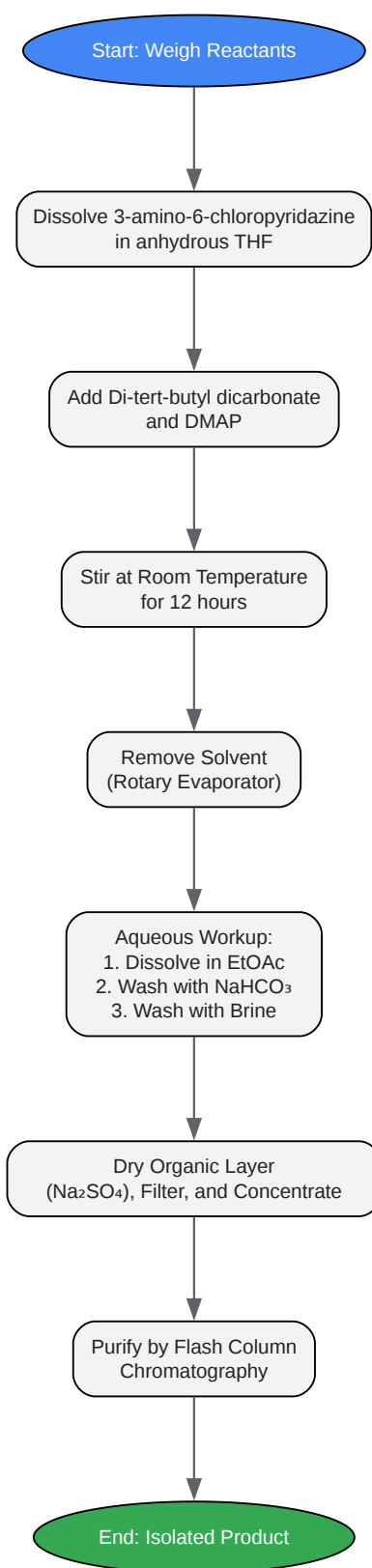
Data Presentation

The following table summarizes the quantitative data for a typical reaction based on a literature procedure.

Parameter	Value
Reactants	
3-Amino-6-chloropyridazine	1.0 g (7.72 mmol, 1.0 equiv)
Di-tert-butyl dicarbonate	2.02 g (9.26 mmol, 1.2 equiv)
4-(Dimethylamino)pyridine	94 mg (0.77 mmol, 0.1 equiv)
Solvent	
Anhydrous Tetrahydrofuran	20 mL
Reaction Conditions	
Temperature	Room Temperature
Reaction Time	12 hours
Purification	
Chromatography Eluent	20% - 30% Ethyl Acetate in Hexanes
Product	
Yield	1.6 g (90%)
Product Name	tert-Butyl (6-chloropyridazin-3-yl)carbamate
Appearance	White to off-white solid

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.



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Caption: Workflow for the N-Boc protection of 3-amino-6-chloropyridazine.

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